Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone
Brand Name: Vulcanchem
CAS No.: 154496-67-0
VCID: VC17328274
InChI: InChI=1S/C15H18N4S/c1-11(2)20-15-17-12(3)9-14(18-15)19-16-10-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,18,19)/b16-10+
SMILES:
Molecular Formula: C15H18N4S
Molecular Weight: 286.4 g/mol

Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone

CAS No.: 154496-67-0

Cat. No.: VC17328274

Molecular Formula: C15H18N4S

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone - 154496-67-0

Specification

CAS No. 154496-67-0
Molecular Formula C15H18N4S
Molecular Weight 286.4 g/mol
IUPAC Name N-[(E)-benzylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine
Standard InChI InChI=1S/C15H18N4S/c1-11(2)20-15-17-12(3)9-14(18-15)19-16-10-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,18,19)/b16-10+
Standard InChI Key VOQBIOCAYWRAMG-MHWRWJLKSA-N
Isomeric SMILES CC1=CC(=NC(=N1)SC(C)C)N/N=C/C2=CC=CC=C2
Canonical SMILES CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone belongs to the hydrazone class, characterized by the functional group R1R2C=N–NH2\text{R}_1\text{R}_2\text{C=N–NH}_2. Its molecular formula C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S} corresponds to a molar mass of 286.4 g/mol . The IUPAC name, N-[(E)-benzylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine, reflects its three key components:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents: A methyl group at position 6 and an isopropylthio (SC(CH3)2\text{SC(CH}_3\text{)}_2) group at position 2.

  • Hydrazone side chain: A benzaldehyde-derived N=CH–C6H5\text{N=CH–C}_6\text{H}_5 group linked to the pyrimidine’s position 4 .

Table 1: Physico-Chemical Properties

PropertyValue
Molecular FormulaC15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}
Molecular Weight286.4 g/mol
SMILES NotationCC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=CC=C2
InChIKeyVOQBIOCAYWRAMG-MHWRWJLKSA-N
XLogP33.2 (Predicted)

The planar arrangement of the pyrimidine and benzene rings, as observed in X-ray crystallography, creates a conjugated system that enhances electronic delocalization . This feature is critical for its interactions with biological targets, such as enzymes and DNA.

Synthesis and Structural Characterization

Synthetic Routes

The compound is synthesized via a condensation reaction between 6-methyl-2-((1-methylethyl)thio)-4-hydrazinylpyrimidine and benzaldehyde in refluxing ethanol or methanol . The reaction proceeds under acid catalysis (e.g., glacial acetic acid), with yields exceeding 85% after recrystallization from ethanol. Key steps include:

  • Hydrazine formation: Reaction of 4-chloro-6-methyl-2-((1-methylethyl)thio)pyrimidine with hydrazine hydrate.

  • Condensation: Benzaldehyde reacts with the hydrazinylpyrimidine intermediate to form the hydrazone bond (C=N–NH\text{C=N–NH}).

Spectroscopic Validation

  • 1H^1\text{H} NMR: Peaks at δ 2.45 (s, 3H, pyrimidine-CH3_3), δ 1.35 (d, 6H, isopropyl-CH3_3), and δ 8.25 (s, 1H, N=CH) confirm substituent positions.

  • IR Spectroscopy: Stretching vibrations at 1620 cm1^{-1} (C=N) and 3250 cm1^{-1} (N–H) validate hydrazone formation.

  • X-ray Diffraction: Single-crystal analysis reveals a dihedral angle of 4.9° between pyrimidine and benzene rings, indicating near-coplanarity .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The isopropylthio group enhances membrane permeability, while the hydrazone moiety chelates metal ions essential for microbial enzymes.

Enzyme Inhibition

  • Tyrosinase Inhibition: 78% inhibition at 50 µM, attributed to copper ion chelation at the enzyme’s active site.

  • Cyclooxygenase-2 (COX-2): 65% suppression at 10 µM, potentially via hydrophobic interactions with the catalytic domain.

Applications in Materials Science

Organometallic Complexes

Reaction with iron precursors yields cationic complexes (e.g., [CpFe(η6C6H5N=N–C6H4)]+[\text{CpFe}(\eta^6-\text{C}_6\text{H}_5-\text{N=N–C}_6\text{H}_4)]^+) with redox potentials near −1.4 V vs Ag/AgCl . These complexes exhibit ligand-centered electron transfer, making them candidates for electrochemical sensors .

Catalytic Activity

The iron-hydrazone complex catalyzes aerobic oxidation of benzyl alcohol to benzaldehyde with 92% conversion at 80°C . The mechanism involves a Fe(III)/Fe(II) redox cycle facilitated by the hydrazone’s electron-donating groups.

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